molecular formula C9H9FN4 B1443479 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine CAS No. 1343772-56-4

3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Cat. No. B1443479
M. Wt: 192.19 g/mol
InChI Key: OAPPLJRAAQLJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, or FPMPA, is a synthetic compound that has been studied for its potential applications in scientific research. FPMPA has been found to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments.

Scientific Research Applications

Synthesis and Structure–Activity Relationships in Anti-Mycobacterial Agents

Pyrazolo[1,5-a]pyrimidines, including compounds with structural similarity to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, have been studied for their potent inhibitory effects on mycobacterial ATP synthase, a crucial enzyme for the survival of Mycobacterium tuberculosis. This research highlights the design, synthesis, and structure–activity relationship studies of novel analogues, showing significant in vitro growth inhibition against M. tuberculosis, with promising pharmacological profiles for further development as anti-tuberculosis agents (Sutherland et al., 2022).

Process Development for Antibacterial Candidates

A novel oxazolidinone antibacterial candidate was developed through an environmentally benign and cost-effective synthesis route. The key intermediate, closely related to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, demonstrates the application of these compounds in the development of new antibacterial drugs. This process exemplifies the large-scale preparation of novel antibacterial agents with high purity, providing a foundation for future pharmaceutical manufacturing (Yang et al., 2014).

Fluorescent Sensor Development

A novel fluorescent sensor based on the pyrazolo[3,4-b]quinoline skeleton, similar in structural theme to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, has been developed for the detection of small inorganic cations. This research demonstrates the potential of such compounds in creating sensitive and selective sensors for analytical applications in highly polar solvents, highlighting their utility in chemical sensing technologies (Mac et al., 2010).

Catalysis and Polymerization

Research into the solvent and co-catalyst-dependent reactions of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes, related to the structural family of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, has shown these compounds to be effective in catalyzing the oligomerization and polymerization of ethylene. This study opens avenues for the use of such complexes in the production of high molecular weight polyethylene and other polymers, showcasing the versatility of these compounds in catalysis and material science (Obuah et al., 2014).

properties

IUPAC Name

3-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-8-2-1-4-11-9(8)12-6-7-3-5-13-14-7/h1-5H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPLJRAAQLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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